(N,N-di-sec-butylacetamidinato)copper(I), also known as Bis(N,N'-di-sec-butylacetamidinato)dicopper(I), is an organometallic compound with significant applications in material science, particularly in the synthesis of thin films. The compound has the molecular formula and a molecular weight of approximately 465.67 g/mol. It appears as white to off-white crystals and is recognized for its stability in air and moisture, making it suitable for various scientific and industrial applications .
(N,N-di-sec-butylacetamidinato)copper(I) is classified as a copper amidinate complex. Amidinate ligands are known for their chelating ability, which enhances the stability of metal complexes. The compound falls under the broader category of organometallic compounds, which play crucial roles in various chemical processes .
The synthesis of (N,N-di-sec-butylacetamidinato)copper(I) typically involves two main steps:
The molecular structure of (N,N-di-sec-butylacetamidinato)copper(I) features a central copper atom coordinated by two N,N-di-sec-butylacetamidinate ligands.
(N,N-di-sec-butylacetamidinato)copper(I) can participate in several chemical reactions:
The primary application of (N,N-di-sec-butylacetamidinato)copper(I) is as a precursor for the growth of copper and copper oxide thin films via Atomic Layer Deposition (ALD).
Relevant data indicate that this compound's properties make it particularly valuable in applications requiring stable precursors for thin film deposition .
(N,N-di-sec-butylacetamidinato)copper(I) has several notable applications:
The synthesis of N,N'-di-sec-butylacetamidine ligands constitutes the foundational step in preparing bis(N,N'-di-sec-butylacetamidinato)dicopper(I) (chemical formula: C₂₀H₄₂Cu₂N₄, molecular weight: 465.7 g/mol) [2] [6]. The predominant synthetic pathway involves the nucleophilic addition of sec-butylamine to acetonitrile, exploiting the electron-deficient nature of the nitrile carbon. This reaction proceeds under solvent-free conditions at elevated temperatures (60-80°C) over 12-24 hours, yielding the free acetamidine ligand through a two-step addition-elimination mechanism [3]. Alternative approaches employ carbodiimide intermediates, where N,N'-di-sec-butylcarbodiimide is first synthesized via thiourea derivatization followed by reaction with sec-butylamine, achieving superior selectivity (>90% purity) at the expense of additional synthetic steps [3].
Following ligand synthesis, metal complexation is achieved through two principal routes:
Table 1: Comparative Analysis of Ligand Synthesis and Complexation Methods
Synthetic Parameter | Acetonitrile Route | Carbodiimide Route | Metathesis Complexation | Direct Complexation |
---|---|---|---|---|
Temperature Range | 60-80°C | 25-50°C | -30°C to 50°C | 100-130°C |
Reaction Time | 12-24 hours | 4-8 hours | 1-3 hours | 4-8 hours |
Yield | 70-85% | >90% | 85-95% | 70-90% |
Key Advantage | Simplicity | High selectivity | High efficiency | No lithium intermediate |
Primary Solvent | Neat/alcohols | Diethyl ether | THF/diethyl ether | Acetonitrile/DMF |
Solution-phase synthesis remains the established methodology for preparing bis(N,N'-di-sec-butylacetamidinato)dicopper(I), offering superior control over stoichiometry and reaction kinetics. The process requires strictly anhydrous and oxygen-free conditions due to the copper(I) center's sensitivity to oxidation and ligand displacement [3] [6]. Typical protocols employ Schlenk line techniques with nitrogen or argon atmospheres, utilizing ethereal solvents that facilitate lithium chloride byproduct removal during metathesis reactions. Recrystallization from hydrocarbon/ether mixtures yields the target compound as air-sensitive, off-white to greenish-brown crystals [3] [6].
While mechanochemical synthesis (solid-state grinding) has emerged for analogous amidinate complexes, its application for sec-butyl-substituted copper(I) complexes faces significant challenges:
Experimental data indicates solution-phase synthesis delivers higher yields (85-95%) and superior crystallinity compared to mechanochemical attempts (<60% yield) for this specific complex [3]. Nevertheless, emerging reactor designs incorporating cryogenic grinding and inert gas purging may eventually overcome these limitations for sec-butyl-acetamidinate systems.
The sec-butyl substituents (‑CH(CH₃)CH₂CH₃) critically determine the structural and thermodynamic stability of bis(N,N'-di-sec-butylacetamidinato)dicopper(I). X-ray crystallography reveals a centrosymmetric dimeric structure where two copper(I) ions are bridged by four nitrogen atoms from two bidentate amidinate ligands [3]. Each copper center adopts a near-linear coordination geometry (N-Cu-N bond angle ≈ 176.6°) with Cu-N bond lengths averaging 1.90 Å [3]. The sec-butyl groups enforce this geometry through two complementary steric effects:
The dimeric structure persists in solution according to NMR and vapor pressure measurements, demonstrating exceptional thermodynamic stability with a half-life of approximately 33 days at 192°C in hydrocarbon solvents [3]. This stability originates from:
Table 2: Structural Parameters Influenced by sec-Butyl Substituents
Structural Feature | sec-Butyl Derivative | n-Butyl Derivative | Isopropyl Derivative |
---|---|---|---|
Cu-N Bond Length (Å) | 1.90 ± 0.02 | 1.88 ± 0.03 | 1.93 ± 0.02 |
N-Cu-N Bond Angle (°) | 176.6 ± 0.5 | 178.2 ± 0.7 | 175.1 ± 0.6 |
Cu-Cu Distance (Å) | 2.50 ± 0.05 | 2.45 ± 0.07 | 2.62 ± 0.04 |
Decomposition Onset (°C) | 192 | 175 | 205 |
Crystal System | Monoclinic | Triclinic | Monoclinic |
The volatility of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) is exceptionally well-balanced due to the unique steric and electronic properties imparted by the sec-butyl groups. Thermogravimetric analysis reveals a sublimation onset at 85°C (0.1 Torr) with minimal residue (<1%), outperforming both linear alkyl and branched homologues in volatility-thermal stability tradeoffs [3] [6]. This optimal behavior arises from three ligand-derived factors:
The sec-butyl derivative demonstrates superior performance in atomic layer deposition (ALD) processes due to its controlled surface reactions. Upon adsorption onto substrates, the ligands decompose cleanly via β-hydride elimination from the sec-butyl groups, releasing 2-butene and butane fragments while depositing copper or copper oxide films [3] [6]. This decomposition pathway generates minimal carbon contamination (<2 atomic%) compared to n-alkyl derivatives that undergo more complex decomposition mechanisms [3].
Table 3: Volatility and Decomposition Properties of Copper(I) Amidinates
Property | sec-Butyl Derivative | Diethyl Derivative | Diisopropyl Derivative |
---|---|---|---|
Sublimation Temp (°C @ 0.1 Torr) | 85-90 | 70-75 | 105-110 |
Vapor Pressure (Torr @ 100°C) | 0.35 ± 0.02 | 0.82 ± 0.05 | 0.12 ± 0.01 |
ΔHᵥₐₚ (kJ/mol) | 65.2 ± 0.7 | 58.1 ± 0.9 | 72.5 ± 0.5 |
ALD Growth Rate (nm/cycle) | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.12 ± 0.01 |
Film Carbon Content (atomic%) | <2% | 5-8% | 3-4% |
The distinctive combination of moderate steric bulk (Tolman cone angle ≈ 140°) and electron-donating capability makes the sec-butyl derivative ideal for vapor deposition processes requiring both high volatility and clean thermal decomposition [3] [6]. This precise molecular engineering enables its application in microelectronics, photovoltaics, and catalysis where precursor performance directly dictates material properties [3].
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